molecular formula C15H14ClNO B1421532 2-Chloro-5-(4-propylbenzoyl)pyridine CAS No. 1187165-04-3

2-Chloro-5-(4-propylbenzoyl)pyridine

Cat. No.: B1421532
CAS No.: 1187165-04-3
M. Wt: 259.73 g/mol
InChI Key: PXKKWKRBYUGTDY-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-propylbenzoyl)pyridine is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. The compound features a pyridine ring substituted with a chlorine atom at the 2-position and a 4-propylbenzoyl group at the 5-position. This unique structure imparts specific chemical and physical properties to the compound, making it valuable for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-propylbenzoyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyridine and 4-propylbenzoyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Reaction Mechanism: The 4-propylbenzoyl chloride reacts with 2-chloropyridine in the presence of a base to form the desired product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-propylbenzoyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as triethylamine or sodium hydroxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-5-(4-propylbenzoyl)pyridine has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents with potential therapeutic properties.

    Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.

    Material Science: The compound is used in the development of advanced materials with specific chemical and physical properties.

    Agrochemicals: It is used in the synthesis of agrochemical agents, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-propylbenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a 4-propylbenzoyl group, leading to different chemical and physical properties.

    2-Chloro-5-(methyl)pyridine: This compound has a methyl group at the 5-position, making it less bulky compared to 2-Chloro-5-(4-propylbenzoyl)pyridine.

    2-Chloro-5-(phenyl)pyridine: This compound has a phenyl group at the 5-position, which can influence its reactivity and applications.

Uniqueness

This compound is unique due to the presence of the 4-propylbenzoyl group, which imparts specific steric and electronic effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific applications in medicinal chemistry, material science, and agrochemicals.

Properties

IUPAC Name

(6-chloropyridin-3-yl)-(4-propylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c1-2-3-11-4-6-12(7-5-11)15(18)13-8-9-14(16)17-10-13/h4-10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKKWKRBYUGTDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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